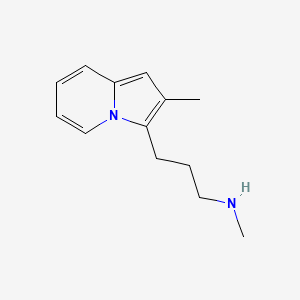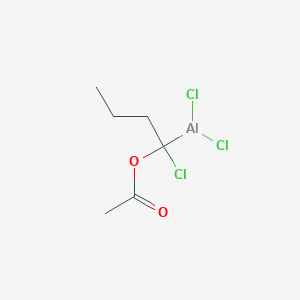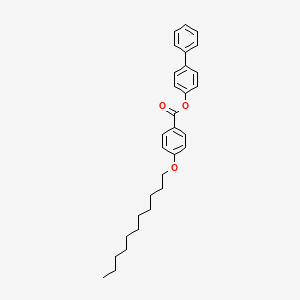![molecular formula C7H16O2Si B14482459 Trimethyl[(oxolan-2-yl)oxy]silane CAS No. 65769-92-8](/img/structure/B14482459.png)
Trimethyl[(oxolan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(oxolan-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxolan-2-yloxy group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(oxolan-2-yl)oxy]silane typically involves the reaction of trimethylsilyl chloride with oxolan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(oxolan-2-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The oxolan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
Applications De Recherche Scientifique
Trimethyl[(oxolan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which Trimethyl[(oxolan-2-yl)oxy]silane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an effective protecting group in organic synthesis. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound used as a silylating agent.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
Trimethylsilyl cyanide: Used in nucleophilic addition reactions.
Uniqueness
Trimethyl[(oxolan-2-yl)oxy]silane is unique due to its combination of a trimethylsilyl group with an oxolan-2-yloxy group, which provides enhanced stability and reactivity compared to other silylating agents. This makes it particularly useful in applications requiring robust protection of functional groups .
Propriétés
Numéro CAS |
65769-92-8 |
|---|---|
Formule moléculaire |
C7H16O2Si |
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
trimethyl(oxolan-2-yloxy)silane |
InChI |
InChI=1S/C7H16O2Si/c1-10(2,3)9-7-5-4-6-8-7/h7H,4-6H2,1-3H3 |
Clé InChI |
YEKUVQLVLUJGLB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)


![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)



